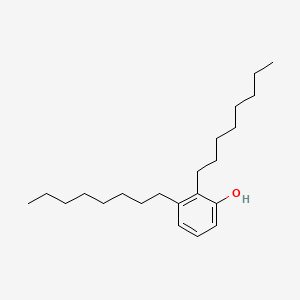
Phenol, dioctyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, dioctyl- can be synthesized through the alkylation of phenol with octanol. This reaction typically involves the use of acid catalysts such as sulfuric acid, boron trifluoride, or hydrofluoric acid. The reaction is carried out at elevated temperatures, around 180°C, under controlled conditions to ensure the selective formation of dioctylphenol .
Industrial Production Methods
In industrial settings, the production of phenol, dioctyl- often involves the use of heterogeneous acid catalysts derived from natural clays. These catalysts help in reducing environmental pollution associated with traditional acid catalysts. The reaction is conducted in a fixed bed reactor, where a mixture of phenol and octanol is preheated and passed over the catalyst bed .
Chemical Reactions Analysis
Types of Reactions
Phenol, dioctyl- undergoes various chemical reactions, including:
Electrophilic Substitution: The hydroxyl group in phenols activates the benzene ring towards electrophilic substitution reactions, such as bromination and nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Electrophilic Substitution: Bromine, nitric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Substitution: Brominated or nitrated phenols.
Scientific Research Applications
Phenol, dioctyl- has several applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug formulations due to its bioactive properties.
Industry: Used in the production of surfactants and as a plasticizer in the manufacturing of plastics.
Mechanism of Action
The mechanism of action of phenol, dioctyl- involves its interaction with biological membranes and proteins. The hydroxyl group in the phenol moiety can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the long octyl chains can interact with lipid bilayers, altering membrane fluidity and permeability .
Comparison with Similar Compounds
Phenol, dioctyl- can be compared with other phenolic compounds such as:
Phenol: The simplest phenol with a single hydroxyl group attached to a benzene ring.
Octylphenol: A phenol with a single octyl group attached to the benzene ring.
Bisphenol A: A phenol with two phenol groups connected by a propane bridge.
Uniqueness
Phenol, dioctyl- is unique due to the presence of two long octyl chains, which impart distinct hydrophobic properties and influence its interactions with biological membranes and proteins. This makes it particularly useful in applications requiring amphiphilic properties .
Similar Compounds
- Phenol
- Octylphenol
- Bisphenol A
Properties
CAS No. |
29988-16-7 |
|---|---|
Molecular Formula |
C22H38O |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
2,3-dioctylphenol |
InChI |
InChI=1S/C22H38O/c1-3-5-7-9-11-13-16-20-17-15-19-22(23)21(20)18-14-12-10-8-6-4-2/h15,17,19,23H,3-14,16,18H2,1-2H3 |
InChI Key |
IXKVYSRDIVLASR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(C(=CC=C1)O)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















